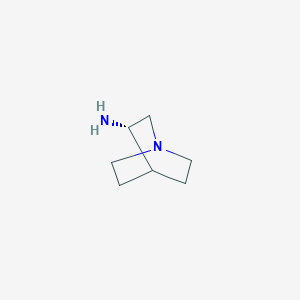

(S)-quinuclidin-3-amine

Beschreibung

BenchChem offers high-quality (S)-quinuclidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-quinuclidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Quinuclidin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

(S)-quinuclidin-3-amine is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the manufacture of Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth overview of the chemical properties, experimental protocols for its application in synthesis, and the biological context of its end-product by detailing the 5-HT3 receptor signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(S)-quinuclidin-3-amine, and its common salt forms, are foundational materials for the synthesis of various bioactive molecules.[1] The dihydrochloride salt, for instance, offers enhanced solubility and stability, which is advantageous for pharmaceutical formulations.[1] Below is a summary of the key quantitative data for (S)-quinuclidin-3-amine and its hydrochloride and dihydrochloride salts.

| Property | (S)-quinuclidin-3-amine | (S)-quinuclidin-3-amine hydrochloride | (S)-quinuclidin-3-amine dihydrochloride |

| Synonyms | (3S)-1-Azabicyclo[2.2.2]octan-3-amine, (S)-3-Amino-1-azabicyclo[2.2.2]octane | (S)-3-Aminoquinuclidine hydrochloride | (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride |

| CAS Number | 120570-05-0 | 137661-30-4 | 119904-90-4 |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₅ClN₂ | C₇H₁₆Cl₂N₂ |

| Molecular Weight | 126.20 g/mol | 162.66 g/mol | 199.12 g/mol |

| Appearance | Not specified | Not specified | White to off-white solid |

| Purity | Not specified | 95+% | 98-102% (by titration) |

| Optical Rotation | Not specified | Not specified | [a]D25 = -23.5 to -26.5° (c=1 in water) |

Role in Pharmaceutical Synthesis: Palonosetron

(S)-quinuclidin-3-amine is a critical intermediate in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist.[2][3] The synthesis of Palonosetron hydrochloride from (S)-quinuclidin-3-amine generally involves a three-step process: acylation, reduction, and cyclization.[4][5]

Experimental Protocol: Synthesis of Palonosetron Hydrochloride

The following is a generalized experimental protocol for the synthesis of Palonosetron hydrochloride, based on established methodologies.

Step 1: Acylation of (S)-quinuclidin-3-amine

In this step, (S)-quinuclidin-3-amine is acylated with (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

-

(S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, in an organic solvent like toluene. The reaction is typically heated to around 80°C for several hours.

-

(S)-quinuclidin-3-amine is then added to the reaction mixture, and the reaction is continued at the same temperature for a few more hours.

-

The completion of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product, (S,S)-quinuclidinyl-1,2,3,4-tetrahydronaphthamide, is isolated through extraction and solvent evaporation.

Step 2: Reduction of the Amide

The resulting amide is then reduced to the corresponding amine.

-

(S,S)-quinuclidinyl-1,2,3,4-tetrahydronaphthamide is reacted with a reducing agent, such as sodium borohydride, in the presence of a Lewis acid like boron trifluoride diethyl etherate.

-

This reaction yields (S,S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalene-(S)-quinuclidine.

Step 3: Cyclization and Salt Formation

The final step involves an intramolecular cyclization to form the Palonosetron core, followed by salt formation.

-

The amine from the previous step undergoes cyclization. This can be achieved by reacting with an agent like diphosgene in the presence of boron trifluoride diethyl etherate.

-

The resulting product is then treated with an alkaline solution and water to yield Palonosetron base.

-

Finally, the Palonosetron base is converted to its hydrochloride salt.

Below is a workflow diagram illustrating the synthesis process.

Biological Context: 5-HT3 Receptor Signaling Pathway

Palonosetron, the end-product of synthesis using (S)-quinuclidin-3-amine, functions by antagonizing the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, which is distinct from other serotonin receptors that are G-protein coupled.[6][7] These receptors are permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[6]

The activation of 5-HT3 receptors in the central and peripheral nervous systems leads to neuronal depolarization and excitation.[6] The binding of serotonin (5-HT) to the 5-HT3 receptor opens the ion channel, allowing an influx of cations.[8] This influx of positive ions, primarily Na+ and Ca2+, leads to the depolarization of the neuron and the initiation of an action potential.[8]

In the context of emesis (vomiting), the stimulation of 5-HT3 receptors initiates a downstream signaling cascade. The influx of extracellular Ca2+ through the 5-HT3 receptor channel and L-type Ca2+ channels increases the cytoplasmic Ca2+ concentration.[9] This, in turn, can trigger further Ca2+ release from the endoplasmic reticulum stores.[9] The elevated intracellular Ca2+ activates Calmodulin (CaM), which then leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[9] Subsequently, CaMKII can activate the ERK1/2 signaling pathway, which is implicated in the emetic response.[9] Palonosetron exerts its anti-emetic effect by blocking the initial step of this pathway, the activation of the 5-HT3 receptor by serotonin.

Below is a diagram of the 5-HT3 receptor signaling pathway.

Conclusion

(S)-quinuclidin-3-amine is a valuable and indispensable chiral intermediate for the synthesis of the important anti-emetic drug, Palonosetron. A thorough understanding of its chemical properties, synthetic applications, and the biological mechanism of its derivatives is crucial for professionals in drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further research and development in this area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-quinuclidin-3-aMine | 120570-05-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Synthesis of (S)-quinuclidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-quinuclidin-3-amine is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds, most notably Palonosetron, a 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] The stereochemistry at the C3 position of the quinuclidine ring is crucial for its biological activity, making enantiomerically pure (S)-quinuclidin-3-amine a highly sought-after intermediate. This guide provides a detailed overview of the primary synthetic pathways to obtain this compound, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Strategies

Two principal strategies have emerged for the efficient synthesis of (S)-quinuclidin-3-amine: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. Each approach has its own set of advantages and challenges, which will be discussed in detail.

Chiral Resolution of Racemic 3-Aminoquinuclidine

This classical method involves the separation of a racemic mixture of 3-aminoquinuclidine using a chiral resolving agent. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Quantitative Data for Chiral Resolution:

| Parameter | Value | Reference |

| Starting Material | Racemic 3-Aminoquinuclidine Dihydrochloride | [3] |

| Resolving Agent | D-(-)-Tartaric Acid | [3] |

| Resolution Yield | > 40% | [3] |

| Optical Purity (ee) | > 98% | [3] |

| Overall Yield | > 35% | [3] |

Experimental Protocol: Chiral Resolution of (±)-3-Aminoquinuclidine

This protocol is adapted from the procedure described in patent CN101613349B.[3]

Step 1: Liberation of the Racemic Free Base

-

To a solution of racemic 3-aminoquinuclidine dihydrochloride in a suitable solvent (e.g., methanol), add an inorganic or organic base (e.g., sodium hydroxide) at a 1:1 molar ratio with the starting material.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove the precipitated inorganic salt (e.g., NaCl). The filtrate contains the racemic 3-aminoquinuclidine free base.

Step 2: Formation and Separation of Diastereomeric Salts

-

To the filtrate containing the racemic free base, add a chiral resolving agent, such as D-(-)-tartaric acid, in a 1:1 molar ratio.

-

Stir the mixture at a controlled temperature (e.g., 0-25°C) for 1-5 hours to induce the precipitation of one diastereomeric salt. The (S)-3-aminoquinuclidine-D-tartrate salt is typically the less soluble diastereomer.

-

Filter the precipitate and wash it with a small amount of cold solvent to obtain the crude (S)-3-aminoquinuclidine-D-tartrate salt. The mother liquor, containing the (R)-enantiomer as the tartrate salt, can be processed separately to recover the (R)-amine.

Step 3: Purification of the Diastereomeric Salt

-

Recrystallize the crude (S)-3-aminoquinuclidine-D-tartrate salt from a suitable solvent system (e.g., methanol/water) to enhance its diastereomeric and chemical purity.

Step 4: Liberation of the (S)-Free Base

-

Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate salt in a solvent such as ethanol.

-

Add a base (e.g., potassium carbonate) to adjust the pH to approximately 9.

-

Stir the mixture for about 1 hour. The solid salt will gradually dissolve, and an inorganic salt will precipitate.

-

Filter off the inorganic salt.

-

Concentrate the filtrate under reduced pressure to obtain the (S)-quinuclidin-3-amine free base.

Step 5: Formation of the Dihydrochloride Salt

-

Dissolve the (S)-quinuclidin-3-amine free base in a suitable solvent like methanol.

-

Bubble hydrogen chloride gas through the solution until the pH reaches 1, or add a solution of HCl in a suitable solvent.

-

Stir the mixture at a low temperature (e.g., 0°C) for 1 hour to induce crystallization.

-

Filter the precipitate, wash with a cold solvent, and dry to yield (S)-quinuclidin-3-amine dihydrochloride.

Diastereoselective Reductive Amination of 3-Quinuclidinone

This asymmetric approach involves the reaction of the prochiral ketone, 3-quinuclidinone, with a chiral amine to form a diastereomeric intermediate (an imine or enamine), which is then reduced. The stereochemistry of the final product is directed by the chiral auxiliary, which is subsequently removed.

Workflow for Diastereoselective Reductive Amination:

Quantitative Data for Diastereoselective Reductive Amination:

| Parameter | Value | Reference |

| Starting Material | 3-Quinuclidinone Hydrochloride | [3] |

| Chiral Auxiliary | (R)-(+)-1-Phenylethylamine | [3] |

| Reducing Agent | Sodium Borohydride (NaBH4) | [3] |

| Hydrogenolysis Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |

| Overall Yield | Moderate (specifics vary) | [3] |

| Optical Purity (ee) | High (specifics vary) | [3] |

Experimental Protocol: Diastereoselective Reductive Amination

This protocol is a generalized procedure based on established chemical principles for this transformation.[3][4][5]

Step 1: Formation of the Chiral Imine/Enamine Intermediate

-

Combine 3-quinuclidinone (or its hydrochloride salt, which would require prior neutralization) with one equivalent of a chiral amine, such as (R)-(+)-1-phenylethylamine, in a suitable solvent like toluene or methanol.

-

If starting from the hydrochloride salt, a base such as triethylamine may be added to liberate the free ketone.

-

The mixture is typically heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine or enamine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

Step 2: Diastereoselective Reduction

-

After the formation of the intermediate, the reaction mixture is cooled to a suitable temperature (e.g., 0-25°C).

-

A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise. The hydride attacks the less sterically hindered face of the iminium ion, leading to the formation of the desired diastereomer of the N-phenylethyl-3-aminoquinuclidine.

-

The reaction is stirred until the reduction is complete, as monitored by an appropriate analytical technique.

-

The reaction is then quenched, for example, by the careful addition of water or a dilute acid. The product is extracted into an organic solvent.

Step 3: Removal of the Chiral Auxiliary by Hydrogenolysis

-

The crude diastereomeric amine is dissolved in a solvent such as ethanol or acetic acid.

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus.

-

The reaction is stirred until the cleavage of the N-benzyl bond is complete.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate, containing the (S)-quinuclidin-3-amine, can then be converted to its dihydrochloride salt as described in Step 5 of the chiral resolution protocol for purification and stabilization.

Conclusion

Both chiral resolution and diastereoselective reductive amination represent viable and effective pathways for the synthesis of the pharmaceutically important intermediate, (S)-quinuclidin-3-amine. The choice of method often depends on factors such as the availability and cost of starting materials and reagents, the desired scale of production, and the required level of enantiopurity. For industrial applications, the development of a catalytic asymmetric synthesis would be a significant advancement, potentially offering a more atom-economical and cost-effective route. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals working on the synthesis and application of this key chiral building block.

References

- 1. [PDF] Asymmetric enzymatic reduction of quinuclidinone to (S)-3-quinuclidinol* | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 5. tsijournals.com [tsijournals.com]

The Quinuclidine Core: From Cinchona Bark to Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Historical Background of Quinuclidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid, bicyclic amine, has carved a remarkable path from its natural origins in the bark of the Cinchona tree to its current prominent role in the design of a diverse array of synthetic drugs. This technical guide delves into the discovery and rich history of quinuclidine and its derivatives, exploring the foundational synthetic methodologies that unlocked the potential of this unique pharmacophore. It provides detailed experimental protocols for key historical syntheses, a comprehensive overview of the pharmacological activities that have led to clinically significant therapeutics, and a systematic presentation of quantitative data. Through detailed experimental workflows and signaling pathway visualizations, this guide serves as a comprehensive resource for researchers engaged in the exploration and application of the quinuclidine core in modern drug discovery.

Discovery and Historical Background

The story of quinuclidine is inextricably linked to the history of quinine, the first effective treatment for malaria.

The Cinchona Alkaloids: Nature's Blueprint

The quinuclidine moiety first entered the scientific consciousness through the study of Cinchona alkaloids. For centuries, indigenous populations in the Andean highlands of South America used the bark of the Cinchona tree to treat fevers. Its introduction to Europe in the 17th century revolutionized the treatment of malaria. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active compound, which they named quinine. The complex structure of quinine, featuring the distinctive quinuclidine core, was not fully elucidated until much later, but its profound physiological effects spurred intense scientific interest in its chemical composition and the synthesis of related compounds.

Early Synthetic Efforts and the Birth of a Field

The quest to synthesize quinine, and by extension, to understand and manipulate the quinuclidine core, was a driving force in the development of organic chemistry. One of the earliest, though unsuccessful, attempts at quinine synthesis was by William Henry Perkin in 1856. His endeavor, based on an incorrect hypothesis about quinine's structure, famously led to the synthesis of mauveine, the first synthetic dye, and catalyzed the birth of the synthetic chemical industry.

It was not until the early 20th century that chemists began to successfully tackle the synthesis of the quinuclidine ring system itself. Key early syntheses include:

-

The Löffler-Freytag Reaction: This reaction, a type of Hofmann-Löffler reaction, provided a method for the cyclization of N-haloamines to form pyrrolidines and piperidines, and was adapted for the synthesis of the quinuclidine skeleton.

-

The Meisenheimer Synthesis: Jakob Meisenheimer and his colleagues developed a route to quinuclidine starting from 4-methylpyridine. This multi-step synthesis, though arduous, represented a significant step forward in accessing the basic quinuclidine structure.

-

The Prelog Synthesis: In the 1930s, Vladimir Prelog and his group developed several synthetic routes to quinuclidine and its derivatives, further expanding the accessibility of this important scaffold. One notable method involved the Dieckmann condensation of a piperidine-1,4-dicarboxylate to form 3-quinuclidone, a key intermediate that can be reduced to quinuclidine.

These early synthetic achievements, while often low-yielding and requiring harsh conditions, laid the groundwork for the eventual total synthesis of quinine and the development of a vast array of quinuclidine-based compounds with diverse pharmacological activities. The landmark formal total synthesis of quinine by Robert Burns Woodward and William von Eggers Doering in 1944, which relied on a previously reported partial synthesis from quinotoxine by Paul Rabe and Karl Kindler, was a monumental achievement in organic synthesis and solidified the importance of understanding and constructing the quinuclidine core.

A timeline of these key events is depicted in the diagram below.

Physicochemical Properties

The unique bridged bicyclic structure of quinuclidine imparts it with distinct physicochemical properties that are crucial to its function as a versatile scaffold in drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | --INVALID-LINK-- |

| Molar Mass | 111.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to white crystalline solid | --INVALID-LINK-- |

| Melting Point | 157-160 °C | --INVALID-LINK-- |

| Boiling Point | 149.5 °C | --INVALID-LINK-- |

| pKa (of conjugate acid) | ~11.0 | --INVALID-LINK-- |

| Solubility | Soluble in water, alcohol, and ether. | --INVALID-LINK-- |

Experimental Protocols for Key Historical Syntheses

The following sections provide detailed methodologies for some of the seminal syntheses of quinuclidine and its key precursors.

Synthesis of 3-Quinuclidone via Dieckmann Condensation (Adapted from Prelog)

This procedure describes the intramolecular condensation of a piperidine-1,4-dicarboxylate to yield 3-quinuclidone, a crucial intermediate for the synthesis of quinuclidine and its derivatives.[1]

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine

-

To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl chloroacetate (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure to obtain crude 1-carbethoxymethyl-4-carbethoxypiperidine, which can be purified by vacuum distillation.

Step 2: Dieckmann Condensation to form 2-Carbethoxy-3-quinuclidone

-

To a suspension of a strong base such as potassium ethoxide (1.1 equivalents) in an anhydrous, high-boiling solvent like toluene, add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1 equivalent) in the same solvent dropwise at reflux temperature under an inert atmosphere (e.g., nitrogen).

-

Continue refluxing for several hours to drive the condensation to completion.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to quench the reaction.

-

Separate the aqueous layer and extract the organic layer with an aqueous acid solution.

-

The combined aqueous layers contain the hydrochloride salt of 2-carbethoxy-3-quinuclidone.

Step 3: Hydrolysis and Decarboxylation to 3-Quinuclidone Hydrochloride

-

Heat the acidic aqueous solution from the previous step at reflux for several hours to effect hydrolysis of the ester and decarboxylation.

-

After cooling, the solution can be concentrated under reduced pressure to yield crude 3-quinuclidone hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis of Quinuclidine via Hofmann-Löffler-Freytag Reaction (General Procedure)

This reaction provides a route to form the quinuclidine ring system through the intramolecular cyclization of an N-halo-4-ethylpiperidine.[2][3][4]

Step 1: Preparation of N-Chloro-4-ethylpiperidine

-

Dissolve 4-ethylpiperidine (1 equivalent) in a suitable solvent (e.g., diethyl ether).

-

Add an aqueous solution of sodium hypochlorite (bleach, ~1.1 equivalents) and stir the two-phase mixture vigorously at a low temperature (e.g., 0 °C) for a few hours.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Carefully remove the solvent under reduced pressure at low temperature to yield N-chloro-4-ethylpiperidine. Caution: N-haloamines can be unstable and should be used immediately in the next step.

Step 2: Cyclization to Quinuclidine

-

In a flask equipped with a reflux condenser and a dropping funnel, place concentrated sulfuric acid.

-

Slowly add the N-chloro-4-ethylpiperidine (1 equivalent) to the sulfuric acid with cooling to control the exothermic reaction.

-

Heat the reaction mixture at a specified temperature (e.g., 90-100 °C) for several hours.

-

After cooling, carefully pour the reaction mixture onto ice.

-

Make the solution strongly basic by the addition of a concentrated sodium hydroxide solution.

-

The quinuclidine product can be isolated by steam distillation from the basified mixture.

-

The distillate containing quinuclidine can be neutralized with hydrochloric acid and the water removed under reduced pressure to obtain quinuclidine hydrochloride. The free base can be liberated by treatment with a strong base and extraction into an organic solvent.

Pharmacological Activity and Biological Significance

The rigid structure of the quinuclidine core makes it an excellent scaffold for positioning functional groups in a precise three-dimensional orientation for interaction with biological targets. This has led to the development of a wide range of quinuclidine-based compounds with significant pharmacological activities.

Interaction with Cholinergic Receptors

A primary area of investigation for quinuclidine derivatives has been their interaction with nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. These receptors are crucial for a wide range of physiological processes in both the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptors (nAChRs): Quinuclidine-based compounds have been developed as potent and selective agonists and antagonists for various nAChR subtypes. For instance, derivatives with specific substitutions have shown high affinity for the α7 and α4β2 nAChR subtypes, which are implicated in cognitive function and neurodegenerative diseases.[5][6]

Muscarinic Acetylcholine Receptors (mAChRs): The quinuclidine ring is a key structural feature in many potent muscarinic receptor antagonists. Quinuclidinyl benzilate (QNB), for example, is a classical high-affinity, non-selective muscarinic antagonist that has been widely used as a research tool.[7][8][9] The development of subtype-selective muscarinic antagonists containing the quinuclidine scaffold is an active area of research for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).

The following tables summarize the binding affinities of selected quinuclidine derivatives for nicotinic and muscarinic receptors.

Table 1: Binding Affinities (Ki) of Quinuclidine Derivatives for Nicotinic Acetylcholine Receptor Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| (S)-Quinuclidine Triazole Derivative T1 | α3β4 | 2.25 | [5] |

| (R)-Quinuclidine Triazole Derivative T1 | α7 | 22.5 | [5] |

| (S)-Quinuclidine Triazole Derivative T2 | α3β4 | 19.5 | [5] |

| (R)-Quinuclidine Triazole Derivative T2 | α7 | 117 | [5] |

| PNU-282987 | α7 | - (EC50 = 1.5 µM) | [10] |

Table 2: Binding Affinities (Ki) of Quinuclidine Derivatives for Muscarinic Acetylcholine Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (RR)-IQNB | M3 | 5.3 | [8] |

| (SS)-IQNB | M3 | 84.2 | [8] |

| Pirenzepine | M2 | 500 | [9] |

| Quinuclidinyl Benzilate | Non-selective | ~0.06 (Kd) | [9] |

Antimicrobial Activity

More recently, quinuclidine derivatives have emerged as a promising class of antimicrobial agents. Certain derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. One of the identified mechanisms of action is the inhibition of the bacterial cell division protein FtsZ.

The following table presents the minimum inhibitory concentrations (MIC) of selected quinuclidine derivatives against various bacterial strains.

Table 3: Minimum Inhibitory Concentrations (MIC) of Quinuclidine Derivatives Against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus | 24 | [11] |

| Quinuclidine 1 | Vancomycin-resistant Enterococcus faecium | 24 | [11] |

| Quaternary quinuclidinium oxime 5 | Pseudomonas aeruginosa | 0.25 | --INVALID-LINK-- |

| Quaternary quinuclidinium oxime 10 | Pseudomonas aeruginosa | 0.25 | --INVALID-LINK-- |

| Quaternary quinuclidinium oxime 10 | Klebsiella pneumoniae | 0.50 | --INVALID-LINK-- |

Signaling Pathways

The biological effects of quinuclidine-based compounds that target cholinergic receptors are mediated through complex intracellular signaling cascades.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, the receptor undergoes a conformational change that opens an intrinsic ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and, in the case of neurons, can trigger an action potential. The increase in intracellular calcium also acts as a second messenger, activating a variety of downstream signaling pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK), which can modulate gene expression and other cellular processes.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). There are five subtypes (M1-M5) which couple to different G proteins and initiate distinct signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

From its origins as a structural component of a natural antimalarial agent to its current status as a privileged scaffold in medicinal chemistry, the quinuclidine core has had a profound impact on the development of synthetic and medicinal chemistry. The early synthetic efforts to construct this unique bicyclic system not only paved the way for the total synthesis of quinine but also provided the chemical community with the tools to explore the vast chemical space around this versatile framework. The rigid nature of the quinuclidine ring continues to make it an attractive building block for the design of potent and selective ligands for a variety of biological targets, ensuring its continued relevance in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding of the discovery, synthesis, and biological importance of quinuclidine compounds, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Interaction of iodinated quinuclidinyl benzilate enantiomers with M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

An In-depth Technical Guide on the Mechanism of Action of (S)-Quinuclidin-3-amine and its Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the quinuclidine scaffold, focusing on its most prominent derivative, Palonosetron. Due to the limited direct research on (S)-quinuclidin-3-amine as a standalone agent, this document centers on the well-elucidated biological activity of Palonosetron, a potent and selective 5-HT3 receptor antagonist, for which (S)-quinuclidin-3-amine is a critical synthetic intermediate.

Core Biological Target: The 5-HT3 Receptor

The primary mechanism of action for Palonosetron, and by extension the therapeutic potential of the (S)-quinuclidin-3-amine scaffold in this context, is the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[4][5][6] These receptors are located on neurons in both the central and peripheral nervous systems.[6]

Activation of 5-HT3 receptors by serotonin leads to the rapid opening of a non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[4][5] This influx results in neuronal depolarization and the propagation of an excitatory signal.[5] In the context of emesis (nausea and vomiting), these receptors are found on vagal afferent nerves in the gastrointestinal tract and in key areas of the brainstem, such as the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius.[2][7][8] The release of serotonin from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these 5-HT3 receptors and initiates the vomiting reflex.[7][9]

Palonosetron acts as a competitive antagonist at this receptor, blocking the binding of serotonin and thereby preventing the downstream signaling cascade that leads to nausea and vomiting.[1][2][7]

Molecular Interactions and Signaling Pathways

Palonosetron exhibits a unique interaction with the 5-HT3 receptor compared to first-generation antagonists. It demonstrates a significantly higher binding affinity and a much longer plasma half-life.[7][9][10][11] Studies have revealed that Palonosetron engages in allosteric binding and positive cooperativity with the 5-HT3 receptor.[10][11][12] This distinct binding mode is thought to contribute to its prolonged inhibition of receptor function.[11][12]

Furthermore, the binding of Palonosetron can trigger the internalization of the 5-HT3 receptor, leading to a sustained dampening of the serotonergic signal.[10][13] It has also been suggested that Palonosetron can inhibit the "cross-talk" between the 5-HT3 and neurokinin 1 (NK1) receptor signaling pathways, which is another important pathway in the emetic reflex.[10][11][13]

The downstream signaling cascade initiated by 5-HT3 receptor activation involves more than just ion influx. The increase in intracellular calcium can activate second messenger systems. For instance, calcium can bind to calmodulin, leading to the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway.[14] By blocking the initial calcium influx, Palonosetron effectively prevents the activation of these subsequent signaling events.[14]

Figure 1: Simplified 5-HT3 receptor signaling pathway and the inhibitory action of Palonosetron.

Quantitative Pharmacological Data

The efficacy of Palonosetron is underscored by its potent binding affinity and favorable pharmacokinetic profile.

Table 1: Binding Affinity of Palonosetron for the 5-HT3 Receptor

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Palonosetron | 5-HT3 | 0.22 ± 0.07 | [15] |

| Ondansetron | 5-HT3 | 0.47 ± 0.14 |[15] |

Table 2: Pharmacokinetic Parameters of Palonosetron (Intravenous Administration)

| Parameter | Value | Unit | Population | Reference |

|---|---|---|---|---|

| Half-life (t1/2) | ~40 | hours | Healthy Subjects & Cancer Patients | [1][11][16] |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 | L/kg | Healthy Subjects | [16] |

| Total Body Clearance | 0.160 ± 0.035 | L/h/kg | Healthy Subjects | [16] |

| Plasma Protein Binding | ~62 | % | - | [1][16] |

| Bioavailability (Oral) | 97 | % | Healthy Subjects |[1] |

Table 3: Pharmacokinetic Parameters of Oral Palonosetron in Healthy Chinese Volunteers

| Dose | Cmax (pg/mL) | tmax (h) | t1/2 (h) | Reference |

|---|---|---|---|---|

| 0.25 mg | 673 ± 151 | 3-5 | 41.8 ± 9.72 | [17] |

| 0.5 mg | 1330 ± 258 | 3-5 | 44.6 ± 8.59 | [17] |

| 0.75 mg | 1990 ± 490 | 3-5 | 42.3 ± 8.51 |[17] |

Experimental Protocols

The characterization of compounds like Palonosetron relies on standardized in vitro assays. A key method is the radioligand binding assay, which is used to determine the binding affinity of a test compound for its target receptor.

This protocol outlines a competitive displacement assay to determine the inhibitory constant (Ki) of a test compound.

1. Membrane Preparation:

-

Culture cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a binding buffer and determine the protein concentration. Store at -80°C.[4]

2. Binding Assay:

-

Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4][18]

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron or [3H]-GR65630) at a concentration near its Kd, and binding buffer.[4][19]

-

Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of an unlabeled, known 5-HT3 antagonist to saturate the receptors.[4]

-

Competitive Binding: Same as Total Binding, but with the addition of varying concentrations of the test compound.[4]

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to reach equilibrium.[4][18]

3. Filtration and Counting:

-

Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[4]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][18]

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a competitive radioligand binding assay.

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist. For a ligand-gated ion channel like the 5-HT3 receptor, changes in intracellular calcium can be measured.

-

Cell Preparation: Seed cells expressing 5-HT3 receptors in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., FMP assay dye).[20]

-

Compound Addition: Pre-incubate the cells with the test compound (potential antagonist) or buffer.

-

Agonist Stimulation: Add a 5-HT3 agonist (e.g., serotonin) to stimulate the receptor and induce calcium influx.

-

Fluorescence Measurement: Measure the change in fluorescence using a plate reader. An antagonist will inhibit the fluorescence increase caused by the agonist.[20]

Conclusion

While (S)-quinuclidin-3-amine is primarily recognized as a key building block, its structural core is integral to the potent pharmacological activity of Palonosetron. The mechanism of action of Palonosetron is centered on its high-affinity, long-duration antagonism of the 5-HT3 receptor. Its unique allosteric interactions and ability to induce receptor internalization distinguish it from other antagonists and contribute to its clinical efficacy, particularly in delayed chemotherapy-induced nausea and vomiting. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals involved in the development of drugs targeting the serotonergic system.

References

- 1. Palonosetron - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 3. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 8. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Palonosetron in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palonosetron: an evidence-based choice in prevention of nausea and vomiting induced by moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-quinuclidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (3S)-1-azabicyclo[2.2.2]octan-3-amine

-

Synonyms: (S)-3-Aminoquinuclidine, (3S)-Aminoquinuclidine

-

CAS Number: 120570-05-0[1]

-

Molecular Weight: 126.20 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (S)-quinuclidin-3-amine. These values are predictions based on the compound's structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 (CH-NH₂) | 2.8 - 3.2 | Multiplet | The proton on the carbon bearing the amine group. |

| H2, H4, H5, H6, H7 (CH₂) | 1.2 - 2.0 | Multiplets | The methylene protons of the quinuclidine ring system. |

| NH₂ | 1.0 - 2.5 | Broad Singlet | The chemical shift can vary depending on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (CH-NH₂) | 45 - 55 | The carbon atom bonded to the amino group. |

| C2, C4, C5, C6, C7 | 20 - 50 | The remaining carbon atoms of the quinuclidine ring. |

Infrared (IR) Spectroscopy

As (S)-quinuclidin-3-amine is a primary aliphatic amine, its IR spectrum is expected to show characteristic absorptions for N-H and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3250 - 3400 | Medium (two bands) |

| C-H | Stretch | 2850 - 2960 | Medium to Strong |

| N-H | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

| N-H | Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS)

The mass spectrum of (S)-quinuclidin-3-amine is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 126.12 | The molecular ion peak corresponding to the exact mass of C₇H₁₄N₂. |

| [M+H]⁺ | 127.12 | The protonated molecular ion, commonly observed in techniques like ESI. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-quinuclidin-3-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of (S)-quinuclidin-3-amine with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: Dissolve a small amount of the sample in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure salt plate.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of (S)-quinuclidin-3-amine in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample, leading to the confirmation of (S)-quinuclidin-3-amine.

Caption: Workflow for Spectroscopic Identification.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of (S)-Quinuclidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Quinuclidin-3-amine, a chiral bicyclic amine, is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid structure and stereochemistry make it a valuable intermediate in the development of therapeutic agents. This guide provides an in-depth overview of the known physical properties of (S)-quinuclidin-3-amine and its common salt forms. Furthermore, it details a key synthetic application: its use in the multi-step synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (S)-Quinuclidin-3-amine | 120570-05-0 | C₇H₁₄N₂ | 126.20 | Not Reported | Not Reported |

| (S)-Quinuclidin-3-amine Hydrochloride | 137661-30-4 | C₇H₁₅ClN₂ | 162.66 | Not Reported | Not Reported |

| (S)-Quinuclidin-3-amine Dihydrochloride | 119904-90-4 | C₇H₁₆Cl₂N₂ | 199.12 | Not Reported | 470.4 at 760 mmHg (Predicted)[1] |

Experimental Protocols

The determination of melting and boiling points for crystalline solids and liquids, respectively, are fundamental techniques in chemical analysis to assess purity and identity.

General Protocol for Melting Point Determination

The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

General Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube.

-

Assembly: Place the sealed-end-down capillary tube into the test tube containing the liquid. Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthetic Workflow: Synthesis of Palonosetron from (S)-Quinuclidin-3-amine

(S)-Quinuclidin-3-amine is a key starting material in the synthesis of Palonosetron. The overall process involves three main steps: acylation, reduction, and cyclization.[1]

Detailed Experimental Protocols for Palonosetron Synthesis

The following protocols are representative examples based on published literature and patents.[1] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Acylation of (S)-Quinuclidin-3-amine

This step involves the formation of an amide bond between (S)-quinuclidin-3-amine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.

-

Reactants: (S)-Quinuclidin-3-amine, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.

-

Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid. A base like triethylamine may be used if starting from the hydrochloride salt of the amine.

-

Solvent: An inert solvent such as dichloromethane (DCM) or toluene.

-

Procedure Outline:

-

The carboxylic acid is dissolved in the solvent and the activating agent is added.

-

(S)-Quinuclidin-3-amine (as the free base or generated in situ from its salt) is added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up typically involves filtration to remove by-products (e.g., dicyclohexylurea if DCC is used), followed by washing the organic layer with aqueous solutions to remove unreacted starting materials and impurities.

-

The solvent is removed under reduced pressure to yield the crude amide product, which may be purified further by crystallization or chromatography.

-

Step 2: Reduction of the Amide

The amide formed in the previous step is reduced to the corresponding amine.

-

Reactant: (S,S)-N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

-

Reagent: A reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate, or a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

-

Solvent: Anhydrous tetrahydrofuran (THF) or another suitable ether.

-

Procedure Outline:

-

The amide is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent is added portion-wise at a controlled temperature (often cooled in an ice bath).

-

The reaction is stirred for a period of time at room temperature or reflux until the reaction is complete (monitored by TLC).

-

Careful quenching of the reaction is performed by the slow addition of water or an aqueous base.

-

The product is extracted into an organic solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to give the crude secondary amine.

-

Step 3: Cyclization to form Palonosetron

The final step involves an intramolecular cyclization to form the tricyclic core of Palonosetron.

-

Reactant: (S,S)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)quinuclidin-3-amine.

-

Reagent: A phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

-

Solvent: An inert solvent like toluene or dichloromethane.

-

Procedure Outline:

-

The secondary amine from the previous step is dissolved in the solvent.

-

The cyclizing agent (e.g., triphosgene) is added, often in the presence of a base.

-

The reaction mixture is heated to reflux for a specified time.

-

After completion, the reaction is cooled and worked up by washing with aqueous solutions to remove excess reagents and by-products.

-

The final product, Palonosetron, can be isolated and purified, often by converting it to its hydrochloride salt to facilitate crystallization and improve stability.

-

Conclusion

(S)-Quinuclidin-3-amine is a fundamentally important chiral building block in medicinal chemistry. While detailed experimental physical properties of the free base are not widely published, data for its salts are available. The synthetic utility of this compound is highlighted by its role in the efficient synthesis of Palonosetron. The provided experimental outlines offer a foundation for researchers working with this versatile intermediate. It is imperative to consult detailed literature and safety data sheets before undertaking any experimental work.

References

Solubility of (S)-quinuclidin-3-amine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (S)-quinuclidin-3-amine, a chiral bicyclic amine of significant interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its physicochemical properties, predicted solubility in common organic solvents based on its molecular structure, and a detailed experimental protocol for the quantitative determination of its solubility. A logical workflow for solubility assessment is also presented to guide researchers in obtaining precise and reliable data.

Introduction

(S)-quinuclidin-3-amine, a derivative of quinuclidine, is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid bicyclic structure and basic amino group make it a key component in compounds targeting a range of biological receptors. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and developing suitable formulations for drug delivery.

This guide aims to provide a foundational understanding of the solubility characteristics of (S)-quinuclidin-3-amine and to equip researchers with the necessary protocols to determine these properties experimentally.

Physicochemical Properties of (S)-quinuclidin-3-amine

A summary of the key physicochemical properties of (S)-quinuclidin-3-amine is provided in the table below. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| pKa (of conjugate acid) | The parent compound, quinuclidine, has a pKa of 11.0 for its conjugate acid. The amino group in (S)-quinuclidin-3-amine would also be basic. | Wikipedia[2] |

| XLogP3-AA | -0.1 | PubChem[1] |

Note: The dihydrochloride salt of (S)-quinuclidin-3-amine is also commercially available and noted to have improved solubility and stability for formulation purposes[3].

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of (S)-quinuclidin-3-amine in various organic solvents can be predicted based on its molecular structure, which features both a polar amine group capable of hydrogen bonding and a non-polar bicyclic aliphatic framework.

Table of Predicted Qualitative Solubility:

| Solvent Class | Common Examples | Predicted Solubility of (S)-quinuclidin-3-amine | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The amine group can form hydrogen bonds with the solvent's hydroxyl groups. Solubility in water is expected to be moderate due to the non-polar hydrocarbon cage. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | The polarity of these solvents can solvate the polar amine group. DMSO is often a good solvent for amine compounds[4]. |

| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Low to Very Low | The non-polar nature of the bulk of the molecule may allow for some solubility, but the polar amine group will hinder dissolution in highly non-polar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and can often dissolve a range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like (S)-quinuclidin-3-amine. This method is based on the isothermal shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of (S)-quinuclidin-3-amine in a specific solvent at a controlled temperature.

Materials and Equipment:

-

(S)-quinuclidin-3-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (S)-quinuclidin-3-amine to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation. This ensures that the system reaches thermodynamic equilibrium[5].

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved microparticles[5][6].

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC, GC).

-

Analyze the diluted solution to determine the concentration of the dissolved (S)-quinuclidin-3-amine.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.

-

Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for (S)-quinuclidin-3-amine and all solvents used.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as (S)-quinuclidin-3-amine.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-Quinuclidin-3-amine (dihydrochloride)_TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

(S)-Quinuclidin-3-amine Derivatives: A Technical Guide to their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-quinuclidin-3-amine and its derivatives represent a compelling class of cholinergic modulators with significant therapeutic promise. This technical guide provides an in-depth exploration of their engagement with nicotinic and muscarinic acetylcholine receptors, detailing their potential applications in a range of neurological and non-neurological disorders. The document summarizes key quantitative data on receptor affinity and functional potency, outlines detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of (S)-quinuclidin-3-amine derivatives.

Introduction

The cholinergic system, mediated by acetylcholine (ACh), is a critical neurotransmitter system involved in a vast array of physiological processes in both the central and peripheral nervous systems.[1] Cholinergic signaling is transduced by two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[2][3] Dysregulation of the cholinergic system is implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, schizophrenia, chronic pain, and substance abuse.

The quinuclidine scaffold, a bicyclic amine, has proven to be a valuable pharmacophore for the design of potent and selective cholinergic ligands.[4] In particular, derivatives of (S)-quinuclidin-3-amine have emerged as promising therapeutic candidates due to their ability to modulate both nAChRs and mAChRs.[5][6] This guide provides a detailed overview of the current understanding of these compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to characterize them.

Potential Therapeutic Applications

Derivatives of (S)-quinuclidin-3-amine are being investigated for a variety of therapeutic applications, primarily centered on their ability to modulate cholinergic neurotransmission.

-

Neurodegenerative Disorders: The pro-cognitive effects of cholinergic agonists have positioned (S)-quinuclidin-3-amine derivatives as potential therapeutics for Alzheimer's disease and other dementias characterized by cholinergic deficits.[6][7] By enhancing cholinergic signaling, these compounds may help to improve memory and cognitive function.

-

Schizophrenia: Deficits in nicotinic receptor function, particularly the α7 subtype, are thought to contribute to the cognitive impairments observed in schizophrenia. Selective α7 nAChR agonists derived from the quinuclidine scaffold may offer a novel approach to treating these cognitive symptoms.[5][7]

-

Substance Use Disorders: The role of nicotinic receptors in nicotine addiction is well-established. Partial agonists of nAChRs can reduce the rewarding effects of nicotine while mitigating withdrawal symptoms. Certain quinuclidine-based compounds are being explored for their potential in smoking cessation and other substance use disorders.[8]

-

Chronic Obstructive Pulmonary Disease (COPD): Muscarinic antagonists are a cornerstone of COPD therapy, as they induce bronchodilation. While many (S)-quinuclidin-3-amine derivatives are agonists, the quinuclidine scaffold itself is present in some muscarinic antagonists, highlighting the versatility of this chemical framework in designing respiratory therapeutics.[8]

-

Pain Management: Nicotinic receptors are involved in the modulation of pain pathways. Agonists of certain nAChR subtypes have demonstrated analgesic properties in preclinical models, suggesting a potential role for (S)-quinuclidin-3-amine derivatives in the treatment of chronic pain.

Mechanism of Action: Targeting Cholinergic Receptors

The therapeutic effects of (S)-quinuclidin-3-amine derivatives are primarily mediated through their interaction with nAChRs and mAChRs.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels that are permeable to cations, including Na+ and Ca2+.[3] They are classified into muscle-type and neuronal-type receptors, with the latter being widely distributed throughout the central nervous system.[9] Neuronal nAChRs are assembled from a variety of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[9]

(S)-quinuclidin-3-amine derivatives have been shown to act as agonists at several nAChR subtypes, including the α7 and α3β4 receptors.[5][10] Activation of these receptors leads to depolarization of the neuronal membrane and an influx of calcium, which can trigger a cascade of downstream signaling events.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors that are divided into five subtypes (M1-M5).[2] These receptors are involved in a wide range of physiological functions, including learning and memory, smooth muscle contraction, and glandular secretion.[11] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][12] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2]

Several (S)-quinuclidin-3-amine derivatives have been identified as agonists at various mAChR subtypes.[6][13] Their ability to modulate these receptors contributes to their potential therapeutic effects in conditions such as Alzheimer's disease and COPD.

Quantitative Data on Receptor Binding and Function

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of representative (S)-quinuclidin-3-amine derivatives at nicotinic and muscarinic acetylcholine receptors.

Table 1: Binding Affinities (Ki) of (S)-Quinuclidin-3-amine Derivatives at Muscarinic Receptors

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [8][14] |

| (±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate | - | - | - | - | - | [8] |

Note: A potent analog from the same scaffold, (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate, exhibited 17-fold selectivity at M3 over M2 mAChRs.[8]

Table 2: Functional Potency (EC50) of Quinuclidine Derivatives at Nicotinic Receptors

| Compound | Receptor Subtype | EC50 (µM) | Reference |

| Arylidene derivative of N-methyl quinuclidine | α7 nAChR | 1.5 | [5] |

| N-methyl quinuclidine | α7 nAChR | 40 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of (S)-quinuclidin-3-amine derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic acetylcholine receptors using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.[11][15]

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO cells).

-

[3H]N-methylscopolamine ([3H]NMS).

-

Test compounds (S)-quinuclidin-3-amine derivatives.

-

Atropine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well microplate, add the following to each well:

-

Binding buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

[3H]NMS at a concentration near its Kd value.

-

Test compound at various concentrations or buffer for total binding.

-

A saturating concentration of atropine (e.g., 1 µM) for non-specific binding.

-

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay for Nicotinic Receptors

This protocol outlines the use of the two-electrode voltage clamp technique to measure the functional activity of (S)-quinuclidin-3-amine derivatives at ligand-gated ion channels, such as α7 nAChRs, expressed in Xenopus laevis oocytes.[16][17][18]

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Test compounds (S)-quinuclidin-3-amine derivatives).

-

Acetylcholine (ACh) as a reference agonist.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-